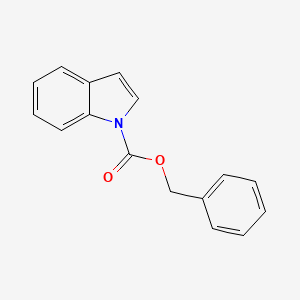

1H-Indole-1-carboxylic acid, phenylmethyl ester

Description

1H-Indole-1-carboxylic acid, phenylmethyl ester (benzyl ester) is an indole derivative featuring a carboxylic acid group at the 1-position of the indole ring, esterified with a phenylmethyl (benzyl) group. Indole derivatives are critical in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as intermediates.

Properties

CAS No. |

109241-98-7 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl indole-1-carboxylate |

InChI |

InChI=1S/C16H13NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2 |

InChI Key |

KLKXDCLMQFFCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Esterification via Benzyl Chloroformate (Cbz-Cl)

One of the most common and efficient methods involves the reaction of 1H-indole-1-carboxylic acid or its derivatives with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. This method forms the benzyl ester through nucleophilic attack on the chloroformate.

- Dissolve the indole-1-carboxylic acid in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Add pyridine as a base to scavenge HCl formed during the reaction.

- Slowly add benzyl chloroformate dropwise at 0 °C to room temperature.

- Stir the reaction mixture overnight.

- Work-up involves aqueous acid wash to remove pyridine, extraction, drying, and purification by chromatography.

This method yields the benzyl ester with high purity and good yield (often >80%) and is widely used due to mild conditions and selectivity for the indole nitrogen protection.

Protection of Indole Nitrogen Followed by Esterification

In some synthetic routes, the indole nitrogen is first protected with a bulky silyl group such as triisopropylsilyl (TIPS) to prevent side reactions during esterification steps. After protection, the carboxylic acid group is esterified using standard esterification reagents.

- Protection of indole NH with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base (e.g., triethylamine).

- Esterification of the carboxylic acid group using reagents like Boc anhydride or benzyl chloroformate.

- Deprotection of the silyl group using tetra-n-butylammonium fluoride (TBAF).

This multi-step approach is useful when selective functionalization is required on the indole ring or when multiple protecting groups are involved in complex syntheses.

Alternative Esterification via Fischer Indole Synthesis Derivatives

Some studies report the synthesis of indole carboxylic acid esters starting from Fischer indole synthesis products, followed by esterification with benzyl alcohol under acidic or catalytic conditions.

- The Fischer indole synthesis provides substituted indole-2-carboxylic acids.

- These acids are then converted to esters by reaction with benzyl alcohol using acid catalysts or coupling agents.

- This method is less common for 1H-indole-1-carboxylic acid but relevant for related indole esters.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Benzyl chloroformate esterification | Benzyl chloroformate, pyridine, DCM, 0 °C to RT | Mild, selective, high purity | 80–95 | Widely used, scalable |

| Indole NH protection + esterification | TIPS-Cl, base, Boc anhydride, TBAF for deprotection | Selective functionalization | 70–85 | Multi-step, useful for complex syntheses |

| Fischer indole derivatives esterification | Fischer indole synthesis, benzyl alcohol, acid catalyst | Access to substituted esters | 50–75 | More complex, less direct for 1H-indole-1-carboxylic acid |

Research Findings and Notes

- The use of benzyl chloroformate is a preferred method due to its efficiency in forming the phenylmethyl ester without harsh conditions or side reactions.

- Protection of the indole nitrogen with bulky silyl groups (e.g., TIPS) is critical in multi-step syntheses to avoid unwanted reactions at the NH site, especially when other sensitive groups are present.

- The esterification step can be monitored by NMR and IR spectroscopy to confirm the formation of the ester bond and the integrity of the indole ring.

- Purification is typically achieved by flash chromatography or reverse-phase chromatography, depending on the scale and purity requirements.

- Yields vary depending on the substrate purity, reaction time, and reagent equivalents but generally remain high for benzyl chloroformate methods.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. These reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of indole compounds exhibit significant anticancer activity. For instance, 1H-Indole-1-carboxylic acid derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) through the modulation of apoptotic pathways .

Neuroprotective Effects

In neuropharmacology, indole derivatives are being investigated for their neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research has shown that it can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in conditions such as Alzheimer's disease .

Synthetic Organic Chemistry

Building Block for Synthesis

1H-Indole-1-carboxylic acid, phenylmethyl ester serves as an essential building block in the synthesis of various complex organic molecules. It can be utilized in the preparation of more complex indole derivatives through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. For example, researchers have successfully synthesized novel indole-based compounds with enhanced biological activity by modifying the ester group .

Reagent in Organic Reactions

The compound is also employed as a reagent in organic synthesis. Its reactivity allows it to participate in various transformations, including cyclization reactions that form new carbon-carbon bonds. This property is particularly valuable in developing pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry

In material science, 1H-Indole-1-carboxylic acid derivatives are explored for their potential use in polymer chemistry. The incorporation of these compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing indole moieties exhibit improved conductivity and are suitable for applications in electronic devices .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study published in Cancer Research evaluated the effects of various indole derivatives, including 1H-Indole-1-carboxylic acid, phenylmethyl ester on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. -

Neuroprotective Mechanism Investigation

Another research article focused on the neuroprotective effects of indole compounds on neuronal cultures exposed to oxidative stress. The study concluded that treatment with 1H-Indole-1-carboxylic acid derivatives significantly reduced cell death and inflammation markers. -

Synthesis of Novel Indole Derivatives

A synthetic route involving 1H-Indole-1-carboxylic acid as a precursor was detailed in a journal article on synthetic methodologies. The resulting compounds exhibited enhanced biological activities compared to their parent structures.

Mechanism of Action

The mechanism of action of Benzyl 1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Ester Group Variations

Key Observations :

Substituent Positions on the Indole Ring

Key Observations :

Substituent Types and Their Effects

Key Observations :

- Halogenated derivatives (e.g., bromomethyl) increase molecular weight and density, influencing solubility .

Biological Activity

Diethyl 2-(6-chloropyridazin-3-yl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the chloropyridazine moiety suggests that it may exhibit various pharmacological properties, making it a candidate for further research into therapeutic applications.

Chemical Structure and Synthesis

Diethyl 2-(6-chloropyridazin-3-yl)malonate features a malonate backbone with a chlorinated pyridazine substituent. This unique structure can enhance its reactivity and solubility. The synthesis typically involves multi-step processes, including the formation of the pyridazine ring followed by esterification with diethyl malonate.

Antioxidant Activity

Research indicates that compounds containing pyridazine rings often exhibit antioxidant properties. For instance, studies have shown that derivatives of similar structures can effectively scavenge free radicals through mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). These mechanisms are crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Cytoprotective Effects

In vitro studies have demonstrated that diethyl 2-(6-chloropyridazin-3-yl)malonate and its derivatives can protect human red blood cells against oxidative damage. This protection is particularly notable at sublytic concentrations, suggesting a potential for therapeutic use in conditions characterized by oxidative stress.

Case Studies and Research Findings

Several studies have examined the biological effects of compounds similar to diethyl 2-(6-chloropyridazin-3-yl)malonate:

- Antioxidant Mechanisms : Research involving various indole derivatives has shown that the presence of electron-donating groups significantly enhances antioxidant activity. The effectiveness of these compounds was evaluated using assays such as DPPH scavenging and Fe²⁺ chelation, revealing a strong correlation between structure and activity .

- Cytoprotection in Cell Models : Studies using human red blood cells as models have reported that certain derivatives exhibit high cytoprotective activity against oxidative hemolysis induced by agents like AAPH. This suggests that diethyl 2-(6-chloropyridazin-3-yl)malonate may share similar protective properties .

- Structure-Activity Relationships : Investigations into the structure-activity relationships of related compounds indicate that substitutions on the pyridazine ring can significantly influence biological activity. For example, electron-withdrawing groups tend to enhance inhibitory effects on various biological targets .

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Cytoprotective Effect | Mechanism of Action |

|---|---|---|---|

| Diethyl 2-(6-chloropyridazin-3-yl)malonate | High | Significant | SET, HAT |

| Related Indole Derivatives | Variable | Moderate | Electron donation, radical stabilization |

| Other Pyridazine Derivatives | Moderate | Low | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.